

Detecting ICMT Inhibition: A Western Blot Application Note and Protocol

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Compound of Interest

Compound Name: *Icmt-IN-29*

Cat. No.: *B12374789*

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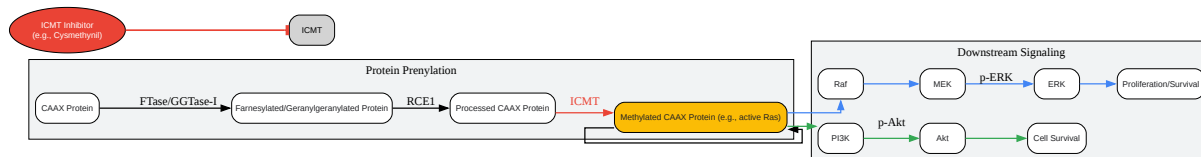
For Researchers, Scientists, and Drug Development Professionals

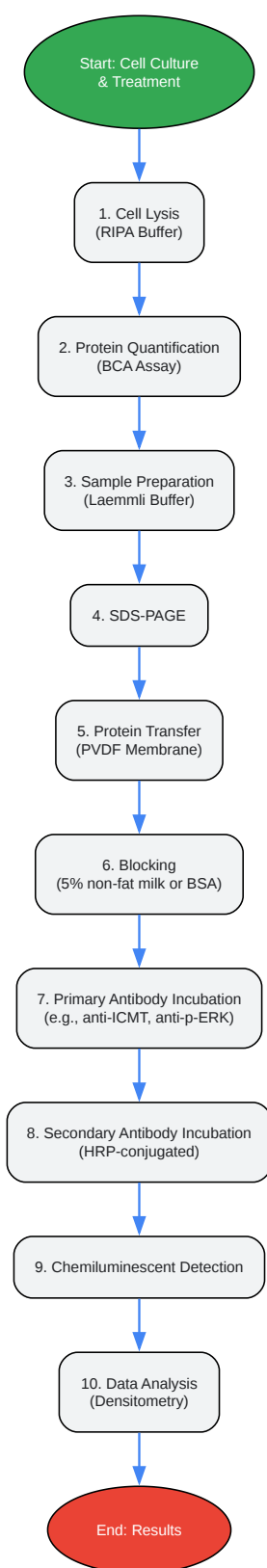
Introduction

Isoprenylcysteine carboxyl methyltransferase (ICMT) is a critical enzyme in the post-translational modification of a variety of proteins, including the Ras superfamily of small GTPases. By catalyzing the final step in the prenylation process, ICMT facilitates the proper localization and function of these proteins, which are pivotal in cellular signaling pathways regulating growth, proliferation, and survival. Dysregulation of ICMT activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention. This application note provides a detailed protocol for utilizing Western blotting to detect the inhibition of ICMT and to analyze its downstream effects on key signaling proteins.

Signaling Pathway Involving ICMT

ICMT acts on proteins that have undergone farnesylation or geranylgeranylation. A key substrate of ICMT is the Ras protein. The methylation of Ras by ICMT is crucial for its translocation to the plasma membrane, where it can be activated and engage with downstream effector pathways, most notably the Raf-MEK-ERK (MAPK) and PI3K-Akt signaling cascades. Inhibition of ICMT is expected to disrupt these pathways.





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